molecular formula C24H14 B048583 Benzo[b]perylene CAS No. 197-70-6

Benzo[b]perylene

Cat. No. B048583
CAS RN: 197-70-6
M. Wt: 302.4 g/mol
InChI Key: UXDAAYMFPFYGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of PAHs like Benzo[b]perylene often involves strategic organic reactions that allow for the formation of its complex structure. While the direct synthesis of Benzo[b]perylene was not detailed in the available literature, the principles of aromatic chemistry, including Friedel-Crafts reactions and radical-mediated processes, play critical roles in constructing such molecules (Wang Zhong-we, 2014). These methods underscore the chemical ingenuity required to synthesize complex PAHs.

Molecular Structure Analysis

The molecular structure of Benzo[b]perylene, characterized by fused benzene rings, underpins its chemical behavior and interactions. Although specific insights into Benzo[b]perylene's molecular structure analysis were not directly found, the study of similar aromatic compounds reveals the importance of π-π interactions, molecular symmetry, and electronic distribution in defining the properties and reactivity of PAHs (Rossi et al., 2014).

Chemical Reactions and Properties

Benzo[b]perylene's chemical reactions and properties are influenced by its aromatic structure, allowing for electrophilic substitution reactions and interactions with various chemical species. The literature on similar PAHs and aromatic compounds highlights the role of structure in determining reactivity, such as through the palladium-catalyzed C–H arylation, which is a method that could potentially be applied to modify Benzo[b]perylene and other PAHs for various purposes (Rossi et al., 2014).

Physical Properties Analysis

The physical properties of Benzo[b]perylene, including its melting point, solubility, and stability, are essential for understanding its behavior in different environments and applications. These properties are generally characteristic of PAHs and are critical for their identification, extraction, and analysis in environmental and laboratory settings. The review of PAHs in environmental matrices provides context on how these compounds, including Benzo[b]perylene, persist and interact in nature (Venkatesan, 1988).

Chemical Properties Analysis

The chemical properties of Benzo[b]perylene, such as its reactivity towards nucleophiles, electrophiles, and radicals, are pivotal for its interactions and transformations in chemical and environmental processes. Studies on the reactivity and transformations of PAHs provide insights into the pathways through which compounds like Benzo[b]perylene may undergo degradation, activation, or modification in various settings (Subrahmanyam et al., 1991).

Scientific Research Applications

  • Wood-Degrading Fungi Tracer and Palaeo-Wildfire Indicators : Perylene and benzo[a]pyrene concentrations, including benzo[b]perylene, decrease rapidly with thermal maturity. This limits their use as tracers for wood-degrading fungi and as indicators of paleo-wildfires in older sedimentary rocks (Marynowski, Smolarek, & Hautevelle, 2015).

  • Dye-Sensitized Solar Cells : Near-infrared absorbing perylene dyes with benzo[e]indole, related to benzo[b]perylene, show potential for use in dye-sensitized solar cells. However, their conversion efficiency is lower, possibly due to their strong electron-withdrawing nature (Jin et al., 2008).

  • Optoelectronic Devices and Photovoltaics : Alkyl- and aryl-substituted benzo[ghi]perylenetriimides, which are structurally related to benzo[b]perylene, demonstrate strong electron accepting properties. This suggests potential applications in optoelectronic devices and photovoltaics (Viswanath et al., 2016).

  • Fluorescent Probes for Micelle Formation : Benzo[ghi]perylene, similar to benzo[b]perylene, serves as an effective ratiometric fluorescent probe for monitoring microenvironment changes and micelle formation in aqueous mediums, offering clear critical micelle concentration (CMC) values and thermal stability compared to pyrene (Hussain et al., 2018).

  • Astrochemical Significance : Benzo[ghi]perylene exhibits sharp phosphorescence in the red when embedded in a rare gas matrix, which may have astrochemical significance (Chillier et al., 2001).

  • Selective Growth of Armchair Carbon Nanotubes : Benzyne-induced Diels-Alder cycloaddition to aromatic hydrocarbons, including benzo[b]perylene, can lead to the selective solvent-free growth of uniform diameter armchair carbon nanotubes (Fort & Scott, 2011).

  • Cytotoxic and Genotoxic Effects : Exposure to benzo[ghi]perylene can induce cytotoxic and genotoxic effects on human bronchial cells, with persistent damage even after recovery, highlighting its potential health risks (Castro-Gálvez et al., 2019).

  • DNA Binding Ability : Benzo[ghi]perylene has significant DNA binding ability both in vivo and in vitro, which may explain its varying biological activity in different study settings (Hughes & Phillips, 1993).

Safety And Hazards

Benzo[b]perylene is very toxic to aquatic life with long-lasting effects . Inhalation of the material may be harmful, and contact may cause burns to skin and eyes . It’s also known that increased incidences of lung, skin, and bladder cancers are associated with occupational exposure to PAHs .

Future Directions

The structural similarity of Benzo[b]perylene to perylene and coronene implies that it might eventually supplant these two hydrocarbons for the construction of advanced organic materials, once some identified challenges have been overcome .

properties

IUPAC Name

hexacyclo[11.9.1.114,18.03,8.09,23.022,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18(24),19,21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-9-17-16(6-1)14-22-21-11-4-8-15-7-3-10-19(23(15)21)20-13-5-12-18(17)24(20)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDAAYMFPFYGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC=C6)C4=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075196
Record name Benzo[b]perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]perylene

CAS RN

197-70-6
Record name Benzo[b]perylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
141
Citations
JL Durant, AL Lafleur, WF Busby Jr… - … /Genetic Toxicology and …, 1999 - Elsevier
Relatively little is known about the mutagenicity of C 24 H 14 PAH, a diverse group of five- and six-ring PAH, some of which are present at trace levels in the environment. To better …
Number of citations: 130 www.sciencedirect.com
SK Nayak, MS Ahmed, S Pola, D Banerjee… - Frontiers in …, 2022 - opg.optica.org
The ultrafast nonlinear optical properties of Polycyclic aromatic hydrocarbon (PAHs) based benzo [b] perylene derivative named as benzo [b] naphtho [1, 2, 3, 4-pqr] perylene (BNP) are …
Number of citations: 2 opg.optica.org
SA Tucker, IL Teng, WE Acree, JC Fetzer - Applied spectroscopy, 1991 - opg.optica.org
Fluorescence emission spectra are reported for phenanthro[5,4,3,2efghil]perylene, dibenzo[cd,k]naphtho[8,1,2fghi]perylene, benzo[b]perylene, dibenzo[e,ghi]perylene, and benzo[a]…
Number of citations: 19 opg.optica.org
Y Uchida, T Hirose, T Nakashima, T Kawai… - Organic …, 2016 - ACS Publications
A 13,13′-bibenzo[b]perylenyl derivativean axially chiral π-extended compound in which two perylene subunits fused to 1,1′-binaphthyl scaffoldhas been synthesized from 1,8-…
Number of citations: 32 pubs.acs.org
G Grimmer, J Jacob, G Dettbarn, KW Naujack - Fresenius' Z. Anal. Chem.; …, 1985 - osti.gov
Since the carcinogenic effect of emissions from hard coal briquet-fired furnaces is almost entirely caused by polycyclic aromatic compounds (PAC) with more than three rings, the …
Number of citations: 99 www.osti.gov
SA Tucker, WE Acree Jr - Applied spectroscopy, 1992 - journals.sagepub.com
To ascertain whether fluorescence quenching is best studied with the use of excitation or emission spectra, and to expand our existing PAH spectral data file, we have recorded …
Number of citations: 18 journals.sagepub.com
SP Bagley, MJ Wornat - Energy & fuels, 2013 - ACS Publications
Degradation of hydrocarbon aviation fuels to carbonaceous solid deposits in the pre-combustion environment, due to oxygen-free, high-temperature, high-pressure conditions, …
Number of citations: 37 pubs.acs.org
W Schmidt, G Grimmer, J Jacob, G Dettbarn… - Fresenius' Z. Anal …, 1987 - osti.gov
The emission condensate from hard-coal fired residential furnaces contains a number of PAH's of mass numbers 300 and 302 which have earlier been shown to be carcinogenic upon …
Number of citations: 58 www.osti.gov
JR Kershaw - Fuel, 1996 - Elsevier
Direct quantitative fluorescence spectroscopic analysis of benzo[a]pyrene in coal tar, without sample fractionation, was shown to be valid by analysis of a standard reference coal tar (…
Number of citations: 11 www.sciencedirect.com
S Thomas, MJ Wornat - International Journal of Environmental and …, 2008 - Taylor & Francis
Polycyclic aromatic hydrocarbons (PAH) of the C 24 H 14 isomer class, some of which are potent mutagens and carcinogens, are produced during the burning of solid fuels. For a …
Number of citations: 14 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.